2-Carbamoylpyridine-3-boronic acid
Overview
Description
2-Carbamoylpyridine-3-boronic acid is a boronic acid derivative with the molecular formula C6H7BN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoylpyridine-3-boronic acid typically involves the borylation of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling of halopyridines with boronic esters or boronic acids . Another approach involves the halogen-metal exchange followed by borylation . These reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Carbamoylpyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .
Scientific Research Applications
2-Carbamoylpyridine-3-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Carbamoylpyridine-3-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds . The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-boronic acid: Similar structure but lacks the carbamoyl group.
2-Carbamoylpyridine-4-boronic acid: Similar structure but with the boronic acid group at a different position.
2-Aminopyridine-3-boronic acid: Similar structure but with an amino group instead of a carbamoyl group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(2-carbamoylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O3/c8-6(10)5-4(7(11)12)2-1-3-9-5/h1-3,11-12H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFVUCBLCVLVRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)C(=O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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